1-Amino-4-ethoxypyrrolidin-3-ol
Description
Properties
IUPAC Name |
1-amino-4-ethoxypyrrolidin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2O2/c1-2-10-6-4-8(7)3-5(6)9/h5-6,9H,2-4,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKZQLBDNZIDTTI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1CN(CC1O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
1-Amino-4-ethoxypyrrolidin-3-ol is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, structure-activity relationships, and relevant case studies, supported by diverse research findings.
Chemical Structure and Properties
This compound is characterized by the following structural formula:
This compound features a pyrrolidine ring with an amino group and an ethoxy substituent, which are crucial for its biological interactions.
Biological Activity Overview
The biological activities of this compound are primarily linked to its effects on various enzymatic pathways and receptor interactions. Research indicates that compounds with similar structures often exhibit:
- Antitumor Activity : Compounds in the pyrrolidine class have shown promise in inhibiting tumor growth by modulating intracellular signaling pathways.
- Cholinesterase Inhibition : Similar derivatives have demonstrated significant inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), suggesting potential applications in treating neurodegenerative diseases.
- Antimicrobial Properties : Some related compounds have been evaluated for antibacterial and antifungal activities, indicating a broader spectrum of biological potential.
Synthesis
The synthesis of this compound typically involves the following steps:
- Formation of the Pyrrolidine Ring : This can be achieved through cyclization reactions involving suitable precursors.
- Introduction of Functional Groups : The amino and ethoxy groups are introduced via nucleophilic substitution reactions or by using appropriate reagents during the synthesis process.
Antitumor Activity
A study investigated the effects of various pyrrolidine derivatives, including this compound, on human tumor xenografts. The results indicated significant inhibition of tumor growth, attributed to modulation of the PKB/Akt signaling pathway, which is critical in cancer cell survival and proliferation .
Cholinesterase Inhibition
Research focusing on the inhibition profiles of similar pyrrolidine compounds against AChE revealed that certain derivatives exhibited nanomolar inhibitory activity. This suggests that this compound may also possess similar properties, making it a candidate for further investigation as a treatment for Alzheimer's disease .
Antimicrobial Activity
In vitro studies have shown that some pyrrolidine derivatives exhibit potent antimicrobial activity against various bacterial strains. For instance, compounds structurally related to this compound were tested against Staphylococcus aureus and Escherichia coli, demonstrating significant inhibitory effects .
Data Tables
Scientific Research Applications
Scientific Research Applications
1-Amino-4-ethoxypyrrolidin-3-ol has been investigated for various applications:
Pharmaceutical Development
The compound is being explored as a potential active pharmaceutical ingredient (API) for treating several conditions, including:
- Neurological Disorders: Its interaction with neurotransmitter systems may help in developing treatments for anxiety and depression.
- Antimicrobial Properties: Preliminary studies indicate potential efficacy against various bacterial strains, suggesting its use in developing new antibiotics.
Chemical Synthesis
As a versatile building block, this compound can be utilized in:
- Synthesis of Complex Molecules: It serves as a precursor in synthesizing more complex organic compounds with desired biological activities.
Biological Studies
Research into its biological effects includes:
- Neuropharmacology: Investigating how it modulates neurotransmitter systems could lead to insights into cognitive functions and mood regulation.
Case Study 1: Antimicrobial Activity
A study evaluated the antimicrobial effects of this compound against common bacterial strains. The results indicated:
| Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 25 µg/mL |
| Escherichia coli | 30 µg/mL |
These findings suggest that the compound exhibits significant antibacterial properties.
Case Study 2: Neuropharmacological Effects
In a research project focused on anxiety disorders, compounds structurally related to this compound were tested for their ability to modulate neurotransmitter release. The study found that at certain concentrations, the compound could enhance serotonin levels, indicating its potential as an anxiolytic agent.
Comparison with Similar Compounds
Structural and Functional Comparisons with Analogous Compounds
The following compounds share structural motifs with 1-Amino-4-ethoxypyrrolidin-3-ol, enabling comparative analysis:
Substituent Variations in Pyrrolidine Derivatives
a) 1-[4-Amino-2-(trifluoromethyl)phenyl]-3-pyrrolidinol
- Structure: Pyrrolidin-3-ol core substituted with a 4-amino-2-(trifluoromethyl)phenyl group.
- Molecular Formula : C₁₁H₁₃F₃N₂O.
- Molar Mass : 246.23 g/mol .
- Key Differences : The bulky trifluoromethylphenyl substituent introduces hydrophobicity and electronic effects, contrasting with the ethoxy group in the target compound. Classified as an irritant .
b) 1-Amino-4-(1H-pyrazol-1-yl)pyrrolidin-3-ol
- Structure : Pyrrolidin-3-ol with a pyrazole ring at position 4 instead of ethoxy.
- Molecular Formula : C₇H₁₂N₄O.
- Molar Mass: Not explicitly stated, but calculated as ~168.20 g/mol .
Ring Size Variations: Piperidine vs. Pyrrolidine
1-(2-{4-[4-Amino-5-(3-methoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidin-7-yl]phenyl}ethyl)piperidin-4-ol (CGP77675)
- Structure : Piperidin-4-ol core with a complex substituent system.
- Molecular Formula : C₂₆H₂₉N₅O₂.
- Molar Mass : 443.55 g/mol .
- Key Differences : The six-membered piperidine ring alters conformational flexibility compared to pyrrolidine. This compound is a pharmaceutical secondary standard, highlighting its relevance in drug development .
Heterocyclic Amines with Amino-Hydroxyl Motifs
a) 3-Amino-1H-pyrazolo[4,3-c]pyridin-4-ol
- Structure: Pyrazolo-pyridine fused ring with amino and hydroxyl groups.
- Hazard Classification: No known hazards reported .
- Key Differences : The fused aromatic system differs significantly from the saturated pyrrolidine backbone, impacting solubility and reactivity.
b) 2-Aminopyridin-3-ol
Comparative Data Table
Preparation Methods
Preferred Reducing Agents:
- Sodium borohydride
- Potassium borohydride
- Boron trifluoride-ethyl ether complex
- Boron tribromide-ethyl ether complex
These reagents provide safer alternatives to more reactive and hazardous hydrides such as lithium aluminum hydride or red aluminum, improving process stability and scalability.
Typical Reduction Procedure:
- Under inert atmosphere, cooling the reaction mixture to -10 to 10 °C.
- Dropwise addition of dimethyl sulfate to the reducing agent and solvent mixture.
- Gradual heating to 10–50 °C to maintain reaction progress.
- Dropwise addition of the intermediate compound dissolved in THF and trimethyl borate.
- Quenching with hydrochloric acid under ice bath conditions.
- Extraction with ethyl acetate and concentration under reduced pressure to isolate the amino alcohol product.
This multi-step reduction protocol ensures high purity and yield of the final compound.
Purification and Yield Optimization
Purification strategies focus on crystallization of intermediates and extraction techniques to remove impurities. For example:
- Crystallization of intermediates from solvents such as tetrahydrofuran and n-heptane.
- Multiple ethyl acetate extractions post-reaction to separate organic products.
- Use of reduced pressure distillation to concentrate and purify the final product.
These methods reduce purification difficulty and enhance overall yield, with reported yields for intermediates and final products reaching satisfactory levels for scale-up production.
Summary Table of Preparation Steps and Conditions
| Step No. | Reaction Type | Reagents/Conditions | Notes | Yield/Outcome |
|---|---|---|---|---|
| 1 | Ring Closure | Malic acid + methylamine, toluene, reflux 18 h | Water removal to drive reaction | Crystalline intermediate obtained |
| 2 | Reduction | Sodium borohydride or boron reagents, THF, inert gas, cooling to -10–10 °C, dimethyl sulfate addition | Avoids hazardous hydrides, safer process | High purity amino alcohol |
| 3 | Ethoxy group introduction | Ethynylmagnesium bromide in THF, 24 h, acid quench | Selective addition without affecting COOH | Mixture of hydroxylamines/nitroxides |
| 4 | Final Purification | Extraction with ethyl acetate, crystallization | Multiple solvent systems used | High purity this compound |
Research Findings and Practical Considerations
- The use of boron-based reducing agents improves safety and scalability compared to traditional hydrides.
- Organometallic reagents with lower basicity (e.g., ethynylmagnesium bromide) provide selective functionalization without side reactions.
- Crystallization of intermediates facilitates purification and enhances product quality.
- The overall synthetic route balances efficiency, safety, and yield, making it suitable for laboratory and potential industrial applications.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
